3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide
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Overview
Description
3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide is a biochemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a fluorobenzyl group, a thiophene ring, and a carbohydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a halogenation reaction.
Coupling with Thiophene: The fluorobenzyl intermediate is then coupled with a thiophene derivative under specific reaction conditions to form the desired thiophene ring structure.
Introduction of the Carbohydrazide Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the carbohydrazide group.
Substitution: Substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s fluorobenzyl group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring and carbohydrazide moiety contribute to its overall stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Fluorobenzyl)oxy]benzaldehyde: Similar in structure but lacks the thiophene ring and carbohydrazide group.
4-Fluorobenzyl alcohol: Contains the fluorobenzyl group but lacks the thiophene and carbohydrazide moieties.
Uniqueness
3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide is unique due to its combination of a fluorobenzyl group, a thiophene ring, and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-3-1-8(2-4-9)7-17-10-5-6-18-11(10)12(16)15-14/h1-6H,7,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHWXQGJIIXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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